molecular formula C20H19ClN2O4 B4549278 3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B4549278
M. Wt: 386.8 g/mol
InChI Key: YWLGYGTZGKKFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, dimethoxyphenyl, and dimethylphenyl groups attached to a pyrrole-dione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxyaniline with 2,3-dimethylbenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization and chlorination reactions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
  • 3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Uniqueness

Compared to similar compounds, 3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibits unique properties due to the presence of the 2,3-dimethylphenyl group. This structural feature influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.

Properties

IUPAC Name

3-chloro-4-(2,5-dimethoxyanilino)-1-(2,3-dimethylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-11-6-5-7-15(12(11)2)23-19(24)17(21)18(20(23)25)22-14-10-13(26-3)8-9-16(14)27-4/h5-10,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLGYGTZGKKFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Reactant of Route 6
3-Chloro-4-[(2,5-dimethoxyphenyl)amino]-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

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